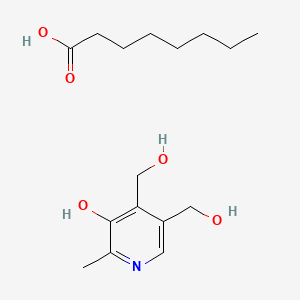
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is a compound that combines the structural features of a pyridine derivative and a fatty acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxymethyl groups and a carboxylic acid group makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridin-3-ol.
Hydroxymethylation: The hydroxymethyl groups are introduced through a reaction with formaldehyde under basic conditions.
Octanoic Acid Addition: The final step involves the esterification of the hydroxymethylated pyridine derivative with octanoic acid using a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of similar compounds, offering a more sustainable and environmentally friendly approach .
化学反応の分析
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)-2-methylpyridin-3-ol or 4,5-bis(carboxy)-2-methylpyridin-3-ol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid involves its interaction with molecular targets and pathways. The hydroxymethyl groups and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also modulate enzyme activity and signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Lacks the octanoic acid moiety.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but different substitution pattern.
Octanoic Acid: A simple fatty acid without the pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is unique due to the combination of a pyridine ring with hydroxymethyl groups and an octanoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H27NO5 |
|---|---|
分子量 |
313.39 g/mol |
IUPAC名 |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2-7H2,1H3,(H,9,10) |
InChIキー |
HFTGAGFKHCPVIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


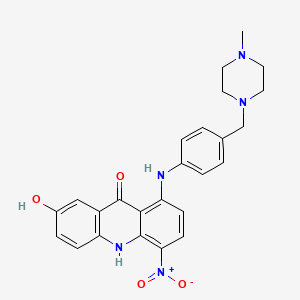
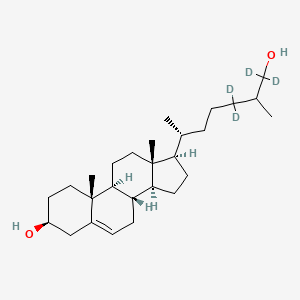
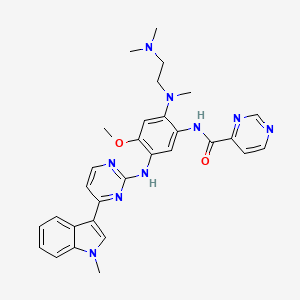
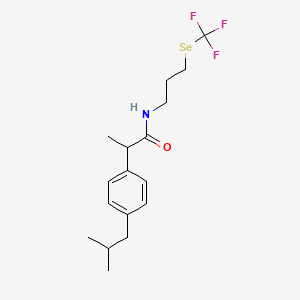
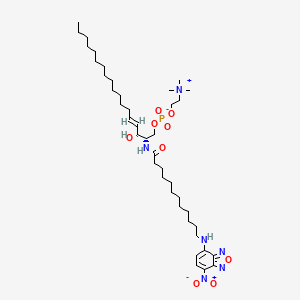
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


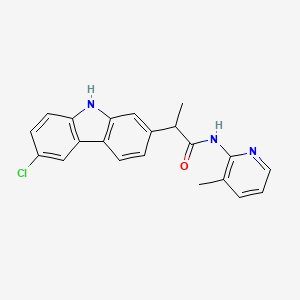
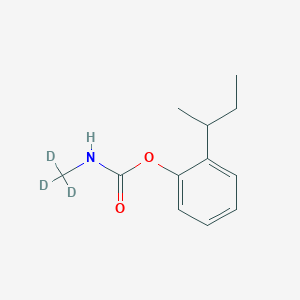
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
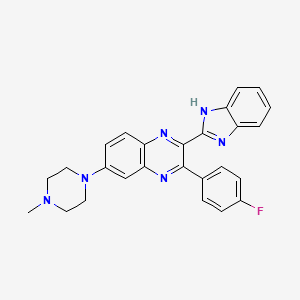

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
